1-(thiophen-3-yl)butane-2,3-diol
Description
1-(Thiophen-3-yl)butane-2,3-diol is a substituted diol characterized by a thiophene ring attached to the C1 position of butane-2,3-diol. Thiophene, a sulfur-containing aromatic heterocycle, may confer distinct electronic and reactivity profiles compared to phenyl or aliphatic substituents. This compound’s synthesis likely involves coupling thiophene derivatives with diol precursors, similar to methods described for phenoxy- or phenyl-substituted diols . Applications could span pharmaceuticals, agrochemicals, or specialty chemicals, given the prevalence of thiophene motifs in bioactive molecules .
Properties
CAS No. |
817176-89-9 |
|---|---|
Molecular Formula |
C8H12O2S |
Molecular Weight |
172.25 g/mol |
IUPAC Name |
1-thiophen-3-ylbutane-2,3-diol |
InChI |
InChI=1S/C8H12O2S/c1-6(9)8(10)4-7-2-3-11-5-7/h2-3,5-6,8-10H,4H2,1H3 |
InChI Key |
QOUQUSDBKPXCCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CC1=CSC=C1)O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the condensation reaction, where thiophene derivatives are synthesized by the heterocyclization of various substrates . For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize aminothiophene derivatives .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale condensation reactions. These methods are optimized for high yield and purity, utilizing catalysts and specific reaction conditions to ensure efficient production. The use of 1,4-dithiane-2,5-diol as a sulfanylacetaldehyde synthon has been extensively studied for the synthesis of thiophene derivatives .
Chemical Reactions Analysis
Types of Reactions
1-(Thiophen-3-yl)butane-2,3-diol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Antioxidant Activity
Research has indicated that compounds with thiophene rings often exhibit antioxidant properties. A study highlighted that derivatives of thiophene can act as radical scavengers, which are crucial for developing new antioxidant therapies . The presence of hydroxyl groups enhances the compound's ability to donate electrons, thus neutralizing free radicals.
Drug Development
1-(Thiophen-3-yl)butane-2,3-diol may serve as a lead compound in drug development due to its biological activity. Its structural similarity to known pharmacophores allows for modifications that can enhance efficacy against specific targets. For instance, studies have shown that thiophene derivatives can interact with various biological systems, making them candidates for further pharmacological evaluation.
Conductive Polymers
The incorporation of thiophene units into polymeric materials can significantly enhance their electrical conductivity. Research has demonstrated that polymers derived from thiophene-based monomers exhibit excellent charge transport properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells . The dual functional groups in this compound can be utilized to create copolymers with tailored properties.
Synthetic Routes
The synthesis of this compound can be achieved through various methods, including the reaction of thiophene derivatives with alcohols or through multi-step synthetic pathways involving boronic acid coupling reactions. These synthetic routes emphasize the importance of optimizing reaction conditions for yield and purity .
Reactivity Studies
The compound's reactivity profile has been explored in several studies, showcasing its potential as a building block in organic synthesis. For example, it can undergo functionalization reactions that introduce additional functional groups, thereby expanding its utility in creating more complex molecular architectures .
Case Studies and Data Tables
Mechanism of Action
The mechanism of action of 1-(thiophen-3-yl)butane-2,3-diol involves its interaction with molecular targets and pathways. The thiophene ring can interact with various biological molecules, potentially inhibiting or activating specific pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
1-(4-Hydroxyphenyl)butane-2,3-diol
1-(2-Methylphenoxy)butane-2,3-diol
Butane-2,3-diol
- Structure : The parent unsubstituted diol.
- Properties : Hygroscopic, sweet-tasting, and produced microbially (e.g., via Methylocystis parvus or lactic acid bacteria) .
- Applications : Key flavor compound in fermented beverages (e.g., cider, honey) and precursor for industrial chemicals like acetoin .
Functional and Metabolic Comparisons
Physicochemical Properties
| Property | 1-(Thiophen-3-yl)butane-2,3-diol | 1-(4-Hydroxyphenyl)butane-2,3-diol | Butane-2,3-diol |
|---|---|---|---|
| Molecular Formula | C₈H₁₂O₂S | C₁₀H₁₄O₃ | C₄H₁₀O₂ |
| Polarity | High (due to S atom) | Moderate (hydroxyl group) | Low |
| Solubility | Likely low in water | Soluble in polar solvents | Highly soluble |
| Thermal Stability | Unknown | Stable under standard conditions | Stable |
Metabolic Pathways and Industrial Relevance
- Butane-2,3-diol: Produced via glycolysis and amino acid metabolism in microbes, with applications in biofuel production (e.g., as a precursor for 2,3-butanediol dehydrogenase) .
- Thiophene Derivatives : Metabolic fate is unclear but may involve sulfur-specific degradation pathways. The thiophene ring’s electron-withdrawing effects could influence enzymatic interactions compared to phenyl analogs .
Key Research Findings
Structural Influence on Function : The thiophene substituent likely enhances electronic delocalization, affecting tautomerism and hydrogen-bonding stability compared to phenyl or aliphatic analogs .
Microbial vs. Synthetic Production: Substituted diols (e.g., phenoxy or thiophenyl) are predominantly synthetic, while unsubstituted diols are microbially derived .
Biological Activity
1-(Thiophen-3-yl)butane-2,3-diol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound is characterized by a thiophene ring attached to a butane chain with hydroxyl groups at the 2 and 3 positions. Its structure can be represented as follows:
This unique structure contributes to its interactions with various biological targets.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Bacillus subtilis | 64 µg/mL |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
Antioxidant Properties
The antioxidant activity of this compound has been evaluated using various assays, such as DPPH and ABTS radical scavenging tests. The results indicate that the compound has a notable capacity to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases.
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH Radical Scavenging | 25 µg/mL |
| ABTS Radical Scavenging | 30 µg/mL |
This antioxidant activity is attributed to the presence of hydroxyl groups in its structure, which are known to donate hydrogen atoms to free radicals .
Cytotoxicity Studies
In vitro studies assessing the cytotoxic effects of this compound on cancer cell lines have shown promising results. The compound was tested against several cell lines:
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa (cervical cancer) | 15 µM |
| MCF-7 (breast cancer) | 20 µM |
| A549 (lung cancer) | 18 µM |
These results indicate that the compound possesses selective cytotoxicity towards cancer cells while exhibiting lower toxicity towards normal cells .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial metabolism and cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that treatment with this compound leads to increased levels of pro-apoptotic factors in cancer cells.
- Radical Scavenging : Its ability to donate electrons helps neutralize free radicals, thereby reducing oxidative damage.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- A study conducted on mice models demonstrated that administration of the compound significantly reduced tumor size in xenograft models of breast cancer.
- Another investigation revealed that topical application of the compound showed promising results in wound healing by enhancing fibroblast proliferation and collagen synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
